Enzyme Inhibition Potency: Ethyl Ester vs. Methyl Ester on Histidine Decarboxylase (HDC)
In a comparative study of histidine derivatives as inhibitors of rat stomach histidine decarboxylase, the methyl ester of L-histidine (L-His-OMe) demonstrated potent inhibition with a Ki value of 1.8 × 10⁻⁶ M. When the methyl group was extended to an ethyl ester (L-His-OEt), a threefold decrease in inhibitory potency was observed [1]. This quantitative difference directly demonstrates that the ethyl ester is a less potent, and thus potentially more tunable, inhibitor for applications where complete enzyme shutdown is not desired.
| Evidence Dimension | Inhibitory potency against histidine decarboxylase (HDC) |
|---|---|
| Target Compound Data | Ki = not reported directly; a threefold loss in potency relative to the methyl ester |
| Comparator Or Baseline | L-Histidine methyl ester (L-His-OMe), Ki = 1.8 × 10⁻⁶ M |
| Quantified Difference | ~3x weaker inhibition (ethyl vs. methyl ester) |
| Conditions | Rat stomach histidine decarboxylase, in vitro enzyme assay |
Why This Matters
This data allows researchers to select the ethyl ester when a less potent HDC inhibitor is required, avoiding potential off-target effects associated with stronger, irreversible inhibition by the methyl ester [2].
- [1] Taylor, R. J. et al. (1977). Inhibition of histidine decarboxylase. Derivatives of histidine. Journal of Medicinal Chemistry, 20(1), 149-151. View Source
- [2] Recsei, P. A., & Snell, E. E. (1970). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 9(7), 1492-1497. View Source
